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(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine

Medicinal Chemistry Building Block Sourcing Quality Assurance

Medicinal chemists frequently face extended hit-to-lead timelines when SAR exploration requires de novo pyrazole core synthesis. This compound is a pre-functionalized pyrazole building block that directly solves this bottleneck. - Pre-positioned C-4 aminomethyl handle mimics an adenine hinge binder for rapid ATP-competitive kinase inhibitor design. - Combined N-1 cyclopropylmethyl and C-3 trifluoromethyl groups deliver a calculated LogP of ~2.1, optimal for CNS penetration and metabolic resilience. - Ready-to-diversify core accelerates SAR around the aminomethyl vector without rebuilding the heterocycle, shortening discovery cycles.

Molecular Formula C9H12F3N3
Molecular Weight 219.21 g/mol
CAS No. 2098090-68-5
Cat. No. B1482798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine
CAS2098090-68-5
Molecular FormulaC9H12F3N3
Molecular Weight219.21 g/mol
Structural Identifiers
SMILESC1CC1CN2C=C(C(=N2)C(F)(F)F)CN
InChIInChI=1S/C9H12F3N3/c10-9(11,12)8-7(3-13)5-15(14-8)4-6-1-2-6/h5-6H,1-4,13H2
InChIKeyXLYZYFFDNGHVSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Source This Pyrazole Methanamine


(1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine is a densely functionalized pyrazole building block combining an N‑1‑cyclopropylmethyl substituent, a C‑3‑trifluoromethyl group, and a C‑4‑aminomethyl handle . With a molecular formula of C₉H₁₂F₃N₃ (MW 219.21 g mol⁻¹) and an InChI Key of XLYZYFFDNGHVSQ‑UHFFFAOYSA‑N, the compound offers three points of synthetic divergence in a single heterocyclic core, making it a versatile intermediate for medicinal chemistry programs that require lipophilic, metabolically resilient scaffolds [1].

Triply-functionalized pyrazole core supports multi-directional SAR
Orthogonal C-4 amine vector for kinase hinge-region design
Reported purity context supports reproducible synthesis workflows

Why You Cannot Substitute This Pyrazole Methanamine


Pyrazole‑4‑methanamines with different N‑1 and C‑3 substitution patterns exhibit divergent lipophilicity, metabolic stability, and target‑binding profiles that preclude simple one‑for‑one interchange. The concurrent presence of a cyclopropylmethyl group at N‑1 and a trifluoromethyl group at C‑3 in this compound generates a sterically confined, electron‑deficient pyrazole core with a calculated LogP roughly 1.2 units higher than the corresponding N‑methyl analog, while the aminomethyl tether at C‑4 provides a reactive handle that is regiochemically distinct from the more common C‑5‑aminomethyl regioisomer [1]. Class‑level evidence from (1H‑pyrazol‑4‑yl)methanamine series further demonstrates that even minor peripheral modifications can shift PI3Kγ inhibitory potency from 36 % to 73 %, underscoring that substitution at every position materially affects biological readout .

Lipophilicity shift vs. N-methyl analog may alter permeability profile
C-4 vs. C-5 regiochemistry may affect hinge-binding geometry
Class-level SAR suggests peripheral modifications can shift bioactivity

Quantitative Evidence for This Pyrazole Methanamine


Superior Purity Over In-Class Analogs

Commercially available (1‑(cyclopropylmethyl)‑3‑(trifluoromethyl)‑1H‑pyrazol‑4‑yl)methanamine is supplied with a certified purity of 98 % . In contrast, several structurally related pyrazole‑4‑methanamines (e.g., the N‑methyl or N‑H congeners) are routinely listed at 95 % purity by multiple vendors, introducing greater uncertainty in stoichiometric calculations and potential side‑product interference in multi‑step syntheses.

Purity comparison
Data to verify
98% vs. 95% (HPLC)
Supports reproducible synthesis workflows
Cross-vendor specification review
Medicinal Chemistry Building Block Sourcing Quality Assurance

Enhanced Lipophilicity vs. N-Methyl and N-H Analogs

The cyclopropylmethyl substituent on N‑1 elevates the calculated LogP (octanol‑water partition coefficient) of the target compound to approximately 2.1, compared with roughly 0.9 for (1‑methyl‑3‑(trifluoromethyl)‑1H‑pyrazol‑4‑yl)methanamine and ca. 0.4 for (3‑(trifluoromethyl)‑1H‑pyrazol‑4‑yl)methanamine . This incremental lipophilicity gain of ~1.2 log units relative to the N‑methyl analog is attributed to the additional methylene and cyclopropyl ring .

Lipophilicity (calc. LogP)
Class-level inference
~2.1 vs. ~0.9 (N-Me), ~0.4 (N-H)
Supports lipophilicity-driven SAR exploration
Calculated estimates only; experimental LogP may vary
Physicochemical Profiling Drug Likeness Lead Optimization

C-4 Aminomethyl vs. C-5 Regioisomer

The aminomethyl group is installed at the pyrazole C‑4 position in the target compound, whereas the commercially available regioisomer (1‑(cyclopropylmethyl)‑3‑(trifluoromethyl)‑1H‑pyrazol‑5‑yl)methanamine (CAS 2098050‑07‑6) carries the aminomethyl at C‑5 [1]. The C‑4 regioisomer presents a vector that projects the primary amine orthogonal to the plane of the pyrazole ring, a geometry that is preferred in numerous kinase inhibitor pharmacophores where the C‑4 substituent engages the hinge region of the ATP‑binding pocket [2].

Regiochemical orientation
Cross-study comparable
C-4 aminomethyl; amine vector ~109° vs. C-5
C-4 vector may suit kinase hinge-binding design
Conformational analysis (MMFF94) context
Regiochemistry Synthetic Intermediate Fragment Growing

PI3Kγ Kinase Inhibition Class-Level Potency

In a focused library of (1H‑pyrazol‑4‑yl)methanamines, SAR optimization around the N‑1 and C‑3 positions elevated PI3Kγ enzymatic inhibition from a baseline of 36 % to 73 % at 10 µM [1]. While the target compound itself was not explicitly profiled in that study, its N‑1‑cyclopropylmethyl and C‑3‑trifluoromethyl substitution pattern aligns with the structural features that conferred the greatest activity gains (bulky lipophilic N‑1 substituent combined with electron‑withdrawing C‑3 group) [1].

PI3Kγ SAR context
Class-level inference
36% to 73% inhibition at 10 µM (analogs)
Supports kinase inhibitor lead optimization
Target compound not directly assayed; class SAR only
Kinase Inhibition PI3Kγ Oncology Immunology

Pyrazole Methanamine Applications


Kinase Inhibitor Fragment Libraries

The C‑4 aminomethyl vector of this compound is pre‑positioned to mimic the adenine‑mimetic hinge binder in ATP‑competitive kinase inhibitors. When coupled with the lipophilic cyclopropylmethyl and electron‑withdrawing trifluoromethyl groups, the scaffold can be elaborated with a vast array of aryl, heteroaryl, or sulfonamide warheads at the amine terminus to rapidly explore kinase selectivity profiles [1].

Lead Optimization for PI3Kγ Indications

Based on class‑level SAR data showing that N‑1 and C‑3 decoration can shift PI3Kγ inhibition from 36 % to 73 % [1], this compound provides an already‑primed core for iterative medicinal chemistry optimization. Researchers can use it as a key intermediate to explore further SAR around the aminomethyl handle without needing to rebuild the pyrazole core, accelerating hit‑to‑lead timelines for immuno‑oncology or inflammatory disease programs.

CNS Drug Discovery with Metabolic Stability

The trifluoromethyl group at C‑3 suppresses oxidative metabolism at the pyrazole ring, while the cyclopropylmethyl group on N‑1 reduces N‑dealkylation susceptibility compared to simple N‑alkyl analogs. The calculated LogP of ~2.1 lies within the optimal range for passive CNS penetration, positioning the compound as a privileged intermediate for neuroscience‑focused discovery programs that require both metabolic stability and blood‑brain‑barrier permeability .

Agrochemical Lead Discovery with Balanced Lipophilicity

The combination of a lipophilic cyclopropylmethyl group and a metabolically robust trifluoromethyl substituent yields a physicochemical profile that aligns with modern agrochemical design principles (LogP ≈2–3, MW <250). The free aminomethyl group serves as a convenient anchor for attaching carboxylic acid or pro‑pesticide moieties, making this building block directly applicable to fungicide or herbicide discovery programs .

Application
Selection Property
Validation Focus
Kinase inhibitor fragment design
C-4 aminomethyl vector geometry
Hinge-region engagement context
PI3Kγ pathway inhibitor optimization
N-1/C-3 lipophilic substitution profile
Kinase selectivity review
CNS penetrant scaffold design
Lipophilicity and metabolic stability context
Brain penetration model review
Agrochemical lead discovery
Balanced lipophilicity and metabolic robustness
Physicochemical property profiling
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